Cytidine 5'-triphosphate, disodium salt hydrate

RNA polymerase nucleotide displacement enzyme-DNA complex

Researchers requiring reproducible in vitro transcription yields often encounter batch-to-batch variability from generic NTP sources. CTP·2Na·H₂O (CAS 652154-13-7) eliminates this risk through validated ≥98% HPLC purity and the enhanced solubility (≥50 mg/mL in water) of the disodium salt hydrate form, which outperforms free acid or anhydrous formulations in concentrated stock solution preparation. • Essential & non-substitutable: Serves as the obligate cytidylyl donor in CTP:phosphocholine cytidylyltransferase assays (Km ~10 mM) and the exclusive feedback inhibitor for CTPS structural studies; UTP, ATP, and GTP cannot functionally replace CTP. • Long-term reliability: Tris-buffered formulation with validated 3-year -20°C stability minimizes re-validation burden and ensures lot-to-lot consistency across multi-year RNA production campaigns. • Supply chain assurance: Multiple package sizes (100 mg-1 g) maintained in stock for immediate global dispatch under ambient shipping conditions.

Molecular Formula C9H16N3Na2O15P3
Molecular Weight 545.14 g/mol
Cat. No. B13404878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 5'-triphosphate, disodium salt hydrate
Molecular FormulaC9H16N3Na2O15P3
Molecular Weight545.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.[Na+].[Na+]
InChIInChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1
InChIKeyIJMSOWKYYIROGP-LLWADOMFSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTP Disodium Salt Hydrate — Procurement Overview


Cytidine 5'-triphosphate, disodium salt hydrate (CTP·2Na·H₂O, CAS 652154-13-7, molecular weight 545.14 g/mol) is a hydrated pyrimidine nucleoside triphosphate in its disodium salt form [1]. It serves as an essential substrate for RNA polymerases in transcription, a rate-limiting substrate in phosphatidylcholine biosynthesis, and a high-energy phosphate donor in diverse enzymatic transformations . The disodium salt hydrate form confers enhanced solubility in aqueous buffers (≥50 mg/mL in water) and improved stability during long-term frozen storage compared to the free acid form .

Why CTP Cannot Be Substituted by Other NTPs


Generic substitution of CTP with UTP, ATP, or GTP is not scientifically valid in applications where the nucleotide serves as more than a generic energy donor. In RNA polymerase reactions, CTP exhibits distinct displacement and inactivation kinetics relative to other NTPs [1]. In CTP synthetase (CTPS) feedback regulation, CTP uniquely competes with UTP via a dedicated cytosine-binding subsite that other NTPs cannot occupy [2]. In CTP:phosphocholine cytidylyltransferase-mediated phosphatidylcholine synthesis, only CTP serves as the cytidylyl donor — UTP, ATP, and GTP are not functional substrates [3]. Furthermore, the disodium salt hydrate form of CTP offers superior aqueous solubility and handling characteristics compared to alternative counterion or anhydrous formulations, directly affecting reproducible preparation of concentrated stock solutions .

Comparative Evidence for CTP Selection


CTP Weakest RNA Polymerase Displacement Among NTPs

In a direct head-to-head comparison of all four ribonucleoside triphosphates (ATP, GTP, UTP, CTP) under identical experimental conditions, CTP exhibited the weakest capacity to displace RNA from RNA polymerase and the second-weakest capacity to inactivate the enzyme [1]. The order of displacement effect was ATP > GTP > UTP > CTP, while the order of enzyme inactivation was GTP > ATP > CTP > UTP [1].

RNA polymerase nucleotide displacement enzyme-DNA complex in vitro transcription

CTP Affinity Variation in Cytidylyltransferase Across Species

Cross-study comparison of CTP:phosphocholine cytidylyltransferase across species reveals marked differences in CTP affinity. The rat brain enzyme exhibits a Km of 10 mM for CTP under Mg²⁺-containing conditions at optimal pH 7 [1]. In contrast, the purified native Drosophila melanogaster enzyme displays a Hill constant (K′) of 0.72 ± 0.10 mM for CTP, while the 6×His-tagged form shows a K′ of 0.81 ± 0.20 mM [2].

phosphatidylcholine biosynthesis CTP:phosphocholine cytidylyltransferase enzyme kinetics Km determination

CTP Inhibition of CTPS via Cytosine-Specific Binding Site

Direct head-to-head crystallographic analysis of Escherichia coli CTPS co-crystallized with CTP and ADP reveals that CTP product acts as a feedback inhibitor competing with UTP substrate [1]. The CTP cytosine ring occupies a dedicated binding pocket distinct from the UTP binding site, while the triphosphate moiety overlaps the putative UTP triphosphate binding site [1]. Mutations conferring resistance to pyrimidine antimetabolites also relieve CTP inhibition and cause dramatic increases in intracellular CTP concentration [1].

CTP synthetase feedback inhibition pyrimidine metabolism structural biology

CTP-Dependent Ligation in Prokaryotic CoA Biosynthesis

Class-level inference from comparative genomics demonstrates that prokaryotic organisms utilize a CTP-dependent enzyme (EC 6.3.2.5, phosphopantothenate–cysteine ligase) for CoA biosynthesis, whereas eukaryotes employ an ATP-dependent enzyme (EC 6.3.2.51) [1]. In contrast, archaeal pantoate kinase (PoK) displays broad nucleotide specificity and utilizes ATP, GTP, UTP, and CTP with comparable kcat/Km values [2].

coenzyme A biosynthesis phosphopantothenate-cysteine ligase prokaryotic metabolism nucleotide specificity

CTP Disodium Salt Hydrate Purity and Stability

Supporting evidence from vendor quality specifications indicates that the Tris-buffered formulation of CTP disodium salt hydrate achieves >99% purity as confirmed by HPLC, is free of nuclease activities (endo-, exodeoxyribonuclease, and ribonuclease), and remains stable for 3 years at -20°C while tolerating multiple freeze-thaw cycles . Tris-buffered NTPs produce higher in vitro transcription yields compared to NTPs titrated with NaOH .

nucleotide stability freeze-thaw cycles in vitro transcription HPLC purity

CTP as Phosphate Donor in Luciferase-Based Kinase Assays

In a semi-automated high-throughput luciferase-based assay for nucleoside kinase activity, CTP was validated as an alternative phosphate donor alongside dATP [1]. The assay demonstrated good linearity (r² > 0.98) in the range of 0–500 µM ATP, and CTP was accepted by the luciferase detection system [1].

luciferase assay nucleoside kinase high-throughput screening phosphate donor

CTP Research and Industrial Applications


In Vitro Transcription for mRNA/sgRNA Synthesis

CTP disodium salt hydrate is employed in RNA polymerase-mediated in vitro transcription for synthesis of mRNA, sgRNA, ribozymes, and structured RNAs . Based on evidence that CTP exhibits the weakest displacement of RNA from polymerase among the four NTPs [1], this nucleotide minimizes disruption of enzyme–template complexes during multi-cycle transcription reactions. Procurement of Tris-buffered formulations with >99% HPLC purity and validated 3-year -20°C stability ensures reproducible yields and reduces batch-to-batch variability in RNA production workflows.

Phosphatidylcholine Biosynthesis and Membrane Studies

CTP serves as the essential cytidylyl donor in CTP:phosphocholine cytidylyltransferase-catalyzed phosphatidylcholine synthesis [2]. The rat brain enzyme exhibits a Km of 10 mM for CTP [2], while the Drosophila enzyme displays a Hill constant of approximately 0.72–0.81 mM [3]. This species-dependent affinity variation necessitates careful CTP concentration optimization based on the enzyme source. The high aqueous solubility of the disodium salt hydrate form (≥50 mg/mL) facilitates preparation of concentrated stock solutions required for kinetic assays at physiological CTP concentrations.

CTPS Feedback Regulation and Drug Resistance

CTP disodium salt hydrate is the specific feedback inhibitor for CTPS structural and functional studies [4]. Crystallographic evidence demonstrates that CTP occupies a dedicated cytosine-binding pocket distinct from the UTP substrate site, while its triphosphate moiety overlaps the UTP triphosphate binding region [4]. This unique binding architecture enables CTP to compete with UTP while allowing independent adaptation of substrate and inhibitor binding affinities. Studies of antimetabolite resistance mechanisms require CTP as the authentic product ligand; no other NTP can substitute for this function.

Prokaryotic CoA Biosynthetic Pathway Reconstitution

CTP is the obligate nucleotide cofactor for prokaryotic phosphopantothenate–cysteine ligase (EC 6.3.2.5) in the CoA biosynthetic pathway [5]. Unlike the eukaryotic ATP-dependent counterpart (EC 6.3.2.51) and unlike archaeal enzymes with broad NTP specificity [6], this prokaryotic enzyme requires CTP exclusively. Reconstitution of bacterial CoA biosynthesis in vitro therefore mandates inclusion of CTP disodium salt hydrate; ATP cannot functionally substitute at this enzymatic step. The ready-to-use 100 mM solution formulation facilitates pathway assembly studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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